molecular formula C13H12O3 B13804133 1-Acetyl-4-methoxy-2-naphthol CAS No. 5891-63-4

1-Acetyl-4-methoxy-2-naphthol

Cat. No.: B13804133
CAS No.: 5891-63-4
M. Wt: 216.23 g/mol
InChI Key: HUSLXRRSHBIRFH-UHFFFAOYSA-N
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Description

1-Acetyl-4-methoxy-2-naphthol is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two ortho-fused benzene rings This compound is notable for its unique structure, which includes an acetyl group at the first position, a methoxy group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methoxy-2-naphthol can be synthesized through several methods. One common approach involves the acylation of 2-methoxynaphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like nitrobenzene under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and distillation to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methoxy-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-4-methoxy-2-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-methoxy-2-naphthol involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site. This inhibition can lead to anti-inflammatory effects. The compound’s methoxy and acetyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Acetyl-2-naphthol
  • 2-Acetyl-1-naphthol
  • 2-Methoxy-1-naphthol

Comparison: 1-Acetyl-4-methoxy-2-naphthol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 1-Acetyl-2-naphthol and 2-Acetyl-1-naphthol, the presence of the methoxy group at the fourth position enhances its solubility and potential for hydrogen bonding. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

5891-63-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3

InChI Key

HUSLXRRSHBIRFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O

Origin of Product

United States

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